![molecular formula C8H9N3O2S2 B2606907 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 152710-99-1](/img/structure/B2606907.png)
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the reaction proceeds by oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide followed by reduction .Scientific Research Applications
Kinetic Resolution and Synthesis of Intermediates
The kinetic resolution of dorzolamide intermediates utilizing Burkholderia cepacia lipase highlights the preparation of stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. This process is crucial for accessing specific enantiomers for pharmaceutical applications, illustrating the compound's role in the development of dorzolamide, a therapeutic agent (Turcu, Rantapaju, & Kanerva, 2009).
Structural Analysis
The structural analysis of dorzolamide hydrochloride, closely related to the compound , provides insight into the drug's molecular conformation, which is essential for understanding its interaction with biological targets. Such analysis aids in the optimization of the compound's pharmacological properties (Ravikumar & Sridhar, 2007).
Development of Novel Compounds
Research into the synthesis of thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole derivatives demonstrates the compound's utility in generating new chemical entities. Such derivatives could have various applications, including the development of new therapeutic agents (Borisova & Kartashova, 1979).
Photolytic Conversion to Novel Azepines
Photolysis of related azides has led to the creation of novel 2,3-dihydro-8H-thieno[2,3-d]azepines, showcasing an innovative approach to the synthesis of complex heterocyclic compounds. This method offers a pathway for the development of new molecules with potential biological activity (Daly et al., 1988).
properties
IUPAC Name |
(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZLHHLYVLPLF-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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